3-[(Phenylsulfonyl)amino]propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylsulfonyl)amino]propanoic acid typically involves the reaction of beta-alanine with phenylsulfonyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Beta-alanine and phenylsulfonyl chloride.
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Base: A strong base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of beta-alanine and phenylsulfonyl chloride.
Continuous Stirring: To ensure uniform mixing and reaction.
Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfonyl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amino propanoic acids depending on the nucleophile used.
Scientific Research Applications
3-[(Phenylsulfonyl)amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Phenylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Modification: It can modify proteins through covalent attachment, altering their function and activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfonyl)propionic acid: Similar structure but lacks the amino group.
N-(Phenylsulfonyl)glycine: Similar sulfonyl group but attached to glycine instead of beta-alanine.
Phenylsulfonylmethane: Contains the sulfonyl group but attached to a methane backbone.
Uniqueness
3-[(Phenylsulfonyl)amino]propanoic acid is unique due to the presence of both an amino group and a phenylsulfonyl group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
IUPAC Name |
3-(benzenesulfonamido)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-9(12)6-7-10-15(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJDWBJMSUIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329051 | |
Record name | 3-[(phenylsulfonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31867-78-4 | |
Record name | 3-[(phenylsulfonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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